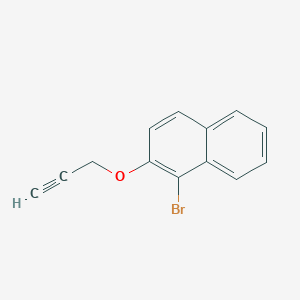

1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene” is an organic compound with the molecular formula C13H9BrO . It is typically used for research purposes.

Synthesis Analysis

The synthesis of similar compounds, such as propargyl aryl ethers, has been reported in the literature . These compounds were prepared in yields ranging from 85-97% by alkylation of the corresponding phenols with propargyl bromide or 1-bromo-2-butyne .Molecular Structure Analysis

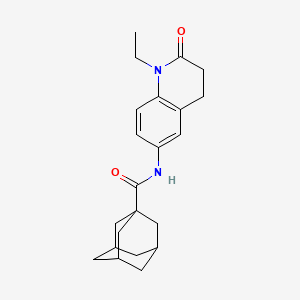

The molecular structure of “this compound” can be represented by the SMILES stringBrC1=CC=C2C=C(C=CC2=C1)OCC#C . This indicates that the compound contains a bromine atom attached to a naphthalene ring, which is further connected to a prop-2-yn-1-yloxy group. Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 261.11 .Aplicaciones Científicas De Investigación

Structural Studies

- Crystal Structure Analysis : The compound 1,6-Bis(prop-2-yn-1-yloxy)naphthalene, closely related to 1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene, has been analyzed for its crystal structure. It consists of two prop-2-yn-1-yloxy groups attached to a naphthalene ring system. This study helps in understanding intermolecular interactions, such as C—H⋯π and C—H⋯O hydrogen bonds in similar compounds (Yang, Shi, & Pang, 2011).

Synthesis and Chemical Reactions

- Selective Synthesis : Research on bromo-substituted naphthalene derivatives, which include compounds similar to this compound, focuses on developing efficient methods for their synthesis. This is crucial in fields like materials and supramolecular chemistry (Ping, 2012).

- Chemoselective Suzuki–Miyaura Reactions : The compound has been utilized in Suzuki–Miyaura reactions, a type of cross-coupling reaction, to produce aryl-substituted naphthalenes. This highlights its role in synthesizing complex organic structures (Hassan, Hussain, Villinger, & Langer, 2012).

Environmental and Safety Studies

- Pyrolysis and Environmental Impact : Studies have examined the pyrolysis of brominated hydrocarbons, which are structurally similar to this compound, to understand the formation of hazardous byproducts like brominated dioxins. This is significant in assessing the environmental and health impact of such compounds (Evans & Dellinger, 2003).

Photophysical Studies

- Photophysical Behavior : Research has been conducted on the photophysical properties of probes that contain structures similar to this compound. These studies are essential in understanding the behavior of such compounds under different conditions, which has implications in biological systems (Cerezo et al., 2001).

Pharmaceutical and Biological Research

- Anticancer Drug Synthesis : A compound structurally related to this compound has been synthesized for its potential as an anticancer drug. This demonstrates the compound's relevance in the development of new pharmaceuticals (Dhuda et al., 2021).

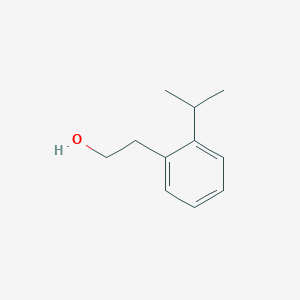

- β-Adrenergic Receptor Blocker Precursor : The compound has been used in the synthesis of β-adrenergic receptor blockers, showcasing its potential in the development of cardiovascular drugs (Taşdemir, Kalay, Dertli, & Şahin, 2020).

Safety and Hazards

Propiedades

IUPAC Name |

1-bromo-2-prop-2-ynoxynaphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO/c1-2-9-15-12-8-7-10-5-3-4-6-11(10)13(12)14/h1,3-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEDNMWTIBLPQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C2=CC=CC=C2C=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-oxopyridazin-1(6H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2813661.png)

![Tert-butyl 2-(2-chloropyrimidine-5-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2813666.png)

![2-Phenyl-5-(quinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2813668.png)

![1-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2813669.png)

![5-[1-(3-bromobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2813670.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2813673.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)methanesulfonamide](/img/structure/B2813674.png)